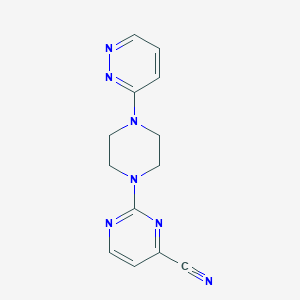

2-(4-Pyridazin-3-ylpiperazin-1-yl)pyrimidine-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(4-Pyridazin-3-ylpiperazin-1-yl)pyrimidine-4-carbonitrile” is a compound with the molecular formula C9H11N5. It is a solid substance with a melting point of 104 - 105 degrees Celsius .

Molecular Structure Analysis

The molecular structure of “2-(4-Pyridazin-3-ylpiperazin-1-yl)pyrimidine-4-carbonitrile” consists of a pyrimidine ring attached to a piperazine ring and a pyridazine ring . The InChI code for the compound is 1S/C9H11N5/c10-7-8-1-2-12-9(13-8)14-5-3-11-4-6-14/h1-2,11H,3-6H2 .Physical And Chemical Properties Analysis

“2-(4-Pyridazin-3-ylpiperazin-1-yl)pyrimidine-4-carbonitrile” is a solid substance with a molecular weight of 189.22 . It has a melting point of 104 - 105 degrees Celsius .Scientific Research Applications

Novel Synthesis and Chemical Properties

Efficient Synthesis Techniques : Research has demonstrated novel and efficient methods for synthesizing pyrazolo[3,4-d]pyrimidine derivatives and evaluating their anti-bacterial activity. This highlights the potential of pyrimidine derivatives in contributing to the development of new antimicrobial agents through innovative synthesis processes (Rostamizadeh et al., 2013).

Chemical Reactivity and Derivative Formation : The chemical reactivity of 2-methylthiopyrimidines has been explored, leading to the synthesis of new fused pyrimidines, showcasing the versatility of pyrimidine derivatives in forming complex heterocyclic compounds with potential pharmaceutical applications (El-Reedy et al., 1989).

Biological Activities and Applications

Antimicrobial and Antifungal Activities : Several studies have synthesized pyrimidine derivatives and evaluated their antimicrobial and antifungal properties. These compounds have shown significant activity against various bacterial and fungal strains, suggesting their potential in developing new antimicrobial agents (Bhat & Begum, 2021).

Antitumoral Activity : Research on hydrazinopyrimidine-5-carbonitrile derivatives has shown that some of these compounds possess inhibitory effects on the growth of a wide range of cancer cell lines. This indicates the potential application of pyrimidine derivatives in cancer research and treatment strategies (Cocco, Congiu, Lilliu, & Onnis, 2006).

Antioxidant Properties : New pyrimidine-containing heterocycles have been synthesized, showing potent antioxidant activity. This underscores the role of pyrimidine derivatives in researching oxidative stress-related diseases and the development of antioxidant therapies (Salem & Errayes, 2016).

Safety and Hazards

The safety information available for “2-(4-Pyridazin-3-ylpiperazin-1-yl)pyrimidine-4-carbonitrile” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

It is known that pyrazolopyrimidines, a class of compounds to which this molecule belongs, have been reported as adenosine receptor antagonists . They have gained attention due to their high anti-cancer activity .

Mode of Action

Pyrazolopyrimidines have been reported to exhibit anti-cancer activity . They are believed to interact with their targets, leading to changes that inhibit the growth of cancer cells .

Biochemical Pathways

Pyrazolopyrimidines, in general, are known to interfere with several biological processes, especially those related to cancer pathogenesis .

Pharmacokinetics

Most of the synthesized pyrazolopyrimidines were predicted to have good pharmacokinetics properties in a theoretical kinetic study .

Result of Action

It is known that pyrazolopyrimidines have shown superior cytotoxic activities against certain cancer cell lines .

properties

IUPAC Name |

2-(4-pyridazin-3-ylpiperazin-1-yl)pyrimidine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N7/c14-10-11-3-5-15-13(17-11)20-8-6-19(7-9-20)12-2-1-4-16-18-12/h1-5H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJXVHXFKLHLNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=CC=C2)C3=NC=CC(=N3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)acetate](/img/structure/B2798897.png)

![2-(4-(Indolin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2798898.png)

![1-(3,5-dimethoxyphenyl)-5-(3-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2798899.png)

![2-[[6-(2-Furanyl)-3-pyridazinyl]thio]-1-(1-piperidinyl)ethanone](/img/structure/B2798903.png)

![6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2798904.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2798905.png)

![1-{[5-Chloro-3-(trifluoromethyl)pyridin-2-yl]methyl}-3-(propan-2-yl)urea](/img/structure/B2798908.png)

![2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2798913.png)

![Tert-butyl 3-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2798914.png)

![6-(2-Methoxy-5-methylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2798917.png)

![2-Cyano-N-[(1S,3R)-2,2-dimethyl-3-phenylcyclopropyl]pyridine-3-sulfonamide](/img/structure/B2798918.png)

![(E)-2-(2-Chlorophenyl)-N-methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)ethenesulfonamide](/img/structure/B2798920.png)